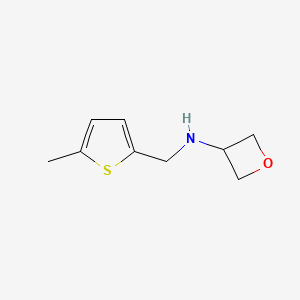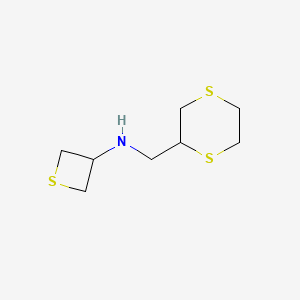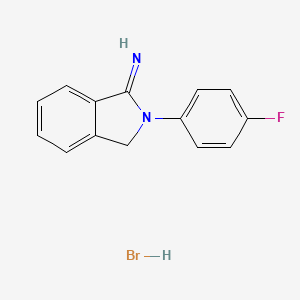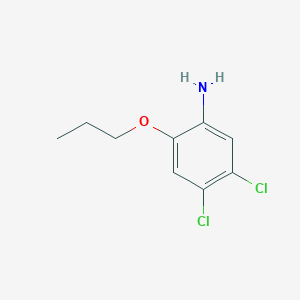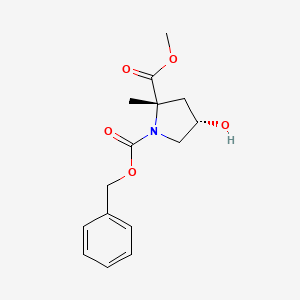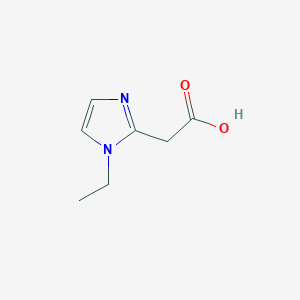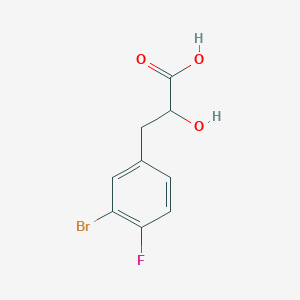
3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring, along with a hydroxyl group attached to the propanoic acid chain. It is a versatile compound with significant applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:
Bromination and Fluorination: The starting material, phenylpropanoic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group on the propanoic acid chain.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and controlled temperature and pressure conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylpropanoic acids with different functional groups.
Scientific Research Applications
3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The bromine and fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorocinnamic acid: Similar structure but lacks the hydroxyl group on the propanoic acid chain.
4-Bromo-3-fluorophenylboronic acid: Contains a boronic acid group instead of the hydroxyl group.
3-Bromo-4-fluorophenylacetic acid: Similar structure but with an acetic acid chain instead of propanoic acid.
Uniqueness
3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a hydroxyl group on the propanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8BrFO3 |
|---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrFO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
OJMIMNZMSSPWLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


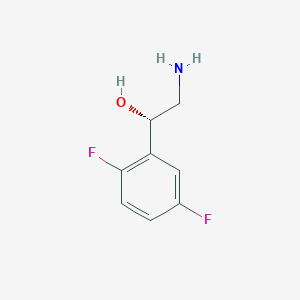
![n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine](/img/structure/B13321900.png)
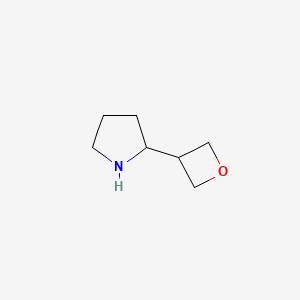
![4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide](/img/structure/B13321912.png)
![6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13321921.png)
![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B13321928.png)

